4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine

Physicochemical Properties Lipophilicity Compound Selection

4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine (CAS 63867-73-2) is a highly substituted, sterically congested tetrahydropyridine derivative within the broader hindered amine class. Formally described by the IUPAC name 4-ethyl-1,2,2,6,6-pentamethyl-3H-pyridine , it possesses a high degree of N-methyl and gem-dimethyl substitution that restricts conformational mobility.

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
CAS No. 63867-73-2
Cat. No. B13944753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine
CAS63867-73-2
Molecular FormulaC12H23N
Molecular Weight181.32 g/mol
Structural Identifiers
SMILESCCC1=CC(N(C(C1)(C)C)C)(C)C
InChIInChI=1S/C12H23N/c1-7-10-8-11(2,3)13(6)12(4,5)9-10/h8H,7,9H2,1-6H3
InChIKeyOGPGUQWXWFCVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine (CAS 63867-73-2): Structural Basis & Procurement-Relevant Profile


4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine (CAS 63867-73-2) is a highly substituted, sterically congested tetrahydropyridine derivative within the broader hindered amine class. Formally described by the IUPAC name 4-ethyl-1,2,2,6,6-pentamethyl-3H-pyridine [1], it possesses a high degree of N-methyl and gem-dimethyl substitution that restricts conformational mobility. Its structure places it as the N-methyl, 4-ethyl analogue of 1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine (Dropempine). Computed physicochemical properties indicate a boiling point of 212 °C at 760 mmHg, a flash point of 74.2 °C, a density of 0.812 g/cm³, and a low polar surface area (PSA) of 3.24 Ų, consistent with a highly lipophilic, low-polarity heterocycle .

1Hindered amine scaffold for stabilizer precursor studies
2Elevated boiling point profile supports high-temperature processing research
3High lipophilicity (log P context) suits flavor or membrane permeability research

Why Generic Substitution of 4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine Is Scientifically Unjustified


Simple in-class interchange of 4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine with other hindered tetrahydropyridines, such as the parent compound Dropempine (CAS 34703-49-6) or 1,2,2,6,6-pentamethylpiperidine, is scientifically unsupported without direct comparative data. The introduction of a 4-ethyl substituent on the tetrahydropyridine ring is predicted to significantly alter molecular topology, lipophilicity (log P), and steric shielding of the nitrogen center [1]. These changes can directly impact receptor binding, metabolic stability, or the compound's efficacy as a light stabilizer intermediate. The lack of publicly available head-to-head potency, selectivity, or stability data means that functional equivalence cannot be assumed, and procurement based solely on class-level similarity risks significant performance deviation in intended applications [2].

Mismatch4-ethyl substituent alters molecular topology and steric shielding versus Dropempine or simple piperidines
Lipophilicity~80× higher calculated lipophilicity shifts partitioning and may change bioactivity or release profile
BasicityReduced proton affinity vs. 2,2,6,6-tetramethylpiperidine may shift nitroxide formation kinetics

Critical Quantitative Differentiation Evidence for 4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine


Computed Physicochemical Profile Versus the Closest In-Class Analogue

When selecting a hindered amine for applications sensitive to volatility or solubility, the target compound's computed properties can be compared to a close analogue. For 4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine, a boiling point of 212 °C, flash point of 74.2 °C, and density of 0.812 g/cm³ are reported. In contrast, the parent compound, 1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine (Dropempine), has a lower molecular weight (153.26 g/mol vs 181.32 g/mol) and is predicted to have a significantly lower boiling point (estimated ~170-180 °C) and higher volatility . This difference suggests the target compound may offer superior thermal stability in high-temperature polymer processing, though direct experimental head-to-head comparison data are absent.

Boiling Point Profile
Class-level inference
~212 °C vs. ~170–180 °C (Dropempine)
Supports selection for high-temperature processing research
Computed values; experimental boiling point curve not available
Physicochemical Properties Lipophilicity Compound Selection

Steric and Electronic Parameterization Versus 2,2,6,6-Tetramethylpiperidine

The target compound is a tetrahydropyridine, while many commercially dominant hindered amine light stabilizers (HALS) are based on the 2,2,6,6-tetramethylpiperidine (TMP) scaffold. The presence of a ring double bond in the tetrahydropyridine, combined with five methyl substituents and a 4-ethyl group, significantly alters the electronic environment of the nitrogen lone pair. The proton affinity (PA) of the target compound is estimated to be lower than that of TMP (PA of TMP: 964 kJ/mol [1]) due to the electron-withdrawing effect of the enamine substructure. This translates to a difference in the redox potential for nitroxide radical formation, which is critical for HALS activity. A lower basicity can also impact salt formation and compatibility with acidic formulation components.

Proton Affinity Estimate
Class-level inference
~940–950 kJ/mol (enamine class)
Indicates altered nitroxide formation kinetics vs. TMP (964 kJ/mol)
Class-level estimate; no direct measurement available
Steric Hindrance Basicity Nitroxide Precursor

Lipophilicity-Driven Differentiation for Biological or Flavor Applications

The computed partition coefficient (log P) dictates tissue distribution and sensory thresholds. The target compound, with its 4-ethyl substituent, has a calculated log P of approximately 3.8 (ChemSrc estimation). This contrasts with the less lipophilic 1,2,2,6,6-pentamethylpiperidine, which has a calculated log P of ~1.9 . The one order of magnitude higher lipophilicity for the target compound suggests enhanced membrane permeability and a markedly different flavor profile, moving from the amine-like, fishy notes of simple piperidines to the reported fatty, waxy, green, and chicken-like nuances at 10 ppm cited for structurally related N-alkyltetrahydropyridines in flavor literature [1]. However, direct organoleptic data for this specific compound are not publicly available.

Lipophilicity (log P)
Class-level inference
clog P ~3.8 · ~80× higher vs. piperidine analogue
Supports oil-phase partitioning research
Calculated; experimental shake-flask log P required for confirmation
log P Membrane Permeability Flavor Threshold

Validated Application Scenarios for 4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine Based on Evidence Profile


Development of Next-Generation High-Temperature Polymer Stabilizers

The elevated boiling point (~212 °C) of the target compound, inferred in Section 3, makes it a candidate for evaluation as a precursor to a high-temperature hindered amine light stabilizer (HALS). Unlike conventional piperidine-based HALS that volatilize during polyolefin processing above 180 °C, this compound's lower volatility may reduce stabilizer loss, potentially improving long-term UV resistance. This hypothesis requires experimental validation through accelerated weathering tests.

Exploratory Medicinal Chemistry for CNS-Receptor Topology Mapping

The 4-ethyl substitution on the tetrahydropyridine scaffold serves as a defined steric and lipophilic probe. As discussed in Section 3, the significant increase in lipophilicity (clog P ~3.8) and altered basicity compared to Dropempine can be exploited in structure-activity relationship (SAR) studies to map the hydrophobic pocket tolerance of muscarinic or nicotinic receptors, guiding the design of subtype-selective ligands.

Specialty Flavor Ingredient with High Lipophilic Substantivity

The computed high lipophilicity of the target compound positions it for applications requiring strong oil-phase partitioning and long-lasting flavor release, such as in savory snack seasonings or processed meat analogues. The class-level organoleptic descriptors (fatty, waxy green, chicken nuances) cited in Section 3 provide a starting point for sensory optimization, but procurement for this use case is contingent on confirming these notes in the specific compound.

Application
Selection Property
Validation Focus
Polymer stabilizer precursor studies
High-temperature volatility profile
Thermal stability and migration testing
CNS receptor topology mapping
Steric & lipophilic probe character
Binding assay with subtype-selective targets
Flavor ingredient research
High oil-phase partitioning
Sensory panel & substantivity evaluation
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